N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine
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Overview
Description
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Mechanism of Action
Target of Action
Benzimidazoles and imidazoles have a broad range of targets due to their versatile chemical structure. They are known to interact with various enzymes and receptors, including those involved in bacterial and fungal growth, cancer cell proliferation, and inflammatory responses .
Mode of Action
The interaction of benzimidazoles and imidazoles with their targets often involves the formation of hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of the target’s activity, resulting in the desired therapeutic effects .
Biochemical Pathways
Benzimidazoles and imidazoles can affect a variety of biochemical pathways. For example, some benzimidazoles have been shown to inhibit the synthesis of microtubules in cells, which can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
The ADME properties of benzimidazoles and imidazoles can vary widely depending on their specific chemical structure. Some are well-absorbed and extensively metabolized in the body, while others may have poor bioavailability due to low solubility .
Result of Action
The molecular and cellular effects of benzimidazoles and imidazoles depend on their specific targets and mode of action. They can lead to the death of harmful cells (such as bacteria, fungi, or cancer cells), reduction of inflammation, or other therapeutic effects .
Action Environment
The action, efficacy, and stability of benzimidazoles and imidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, which this compound is a part of, have shown promising application in biological and clinical studies . They have been found to possess excellent inhibitory activity against most of the tested organisms .
Cellular Effects
Benzimidazole derivatives have been found to cause abnormal distortion of the germinating bud tube of pathogenic bacteria spores and distortion of the cell wall, affecting the formation of attachment cells .
Preparation Methods
The synthesis of N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine has several scientific research applications:
Comparison with Similar Compounds
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antimicrobial properties.
Omeprazole N-oxide: Used as a proton pump inhibitor in the treatment of gastric ulcers.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Investigated for its anti-tubercular activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)13-7-12-14-10-5-4-9(16-3)6-11(10)15-12/h4-6,8,13H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAPSCUYQSDJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC2=C(N1)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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